(2R)-2-Azaniumyl-3-(4-methyl-1H-indol-3-yl)propanoate (2R)-2-Azaniumyl-3-(4-methyl-1H-indol-3-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 141979-69-3
VCID: VC0131015
InChI: InChI=1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m1/s1
SMILES: CC1=C2C(=CC=C1)NC=C2CC(C(=O)[O-])[NH3+]
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

(2R)-2-Azaniumyl-3-(4-methyl-1H-indol-3-yl)propanoate

CAS No.: 141979-69-3

Main Products

VCID: VC0131015

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

(2R)-2-Azaniumyl-3-(4-methyl-1H-indol-3-yl)propanoate - 141979-69-3

CAS No. 141979-69-3
Product Name (2R)-2-Azaniumyl-3-(4-methyl-1H-indol-3-yl)propanoate
Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name (2R)-2-azaniumyl-3-(4-methyl-1H-indol-3-yl)propanoate
Standard InChI InChI=1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m1/s1
Standard InChIKey FPJGLSZLQLNZIW-SECBINFHSA-N
Isomeric SMILES CC1=C2C(=CC=C1)NC=C2C[C@H](C(=O)[O-])[NH3+]
SMILES CC1=C2C(=CC=C1)NC=C2CC(C(=O)[O-])[NH3+]
Canonical SMILES CC1=C2C(=CC=C1)NC=C2CC(C(=O)[O-])[NH3+]
PubChem Compound 6951139
Last Modified Nov 11 2021
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